molecular formula C5H4F3NO B048521 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide CAS No. 14719-21-2

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B048521
CAS No.: 14719-21-2
M. Wt: 151.09 g/mol
InChI Key: GAUSMJHDHCSZOX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is a fluorinated acetamide compound with the molecular formula C5H4F3NO and a molecular weight of 151.09 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a propynyl group attached to the acetamide moiety, making it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 2,2,2-trifluoroacetic acid with propargylamine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of trifluoroacetic acid and propargylamine.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the trifluoromethyl and propynyl groups, which impart distinct chemical reactivity and biological properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NO/c1-2-3-9-4(10)5(6,7)8/h1H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUSMJHDHCSZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454924
Record name propargyltrifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14719-21-2
Record name propargyltrifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoro-N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Propargyl amine (4.00 g, 72.62 mmol, 1.00 equiv.) was added dropwise to methyl trifluoroacetate (11.16 g, 87.15 mmol, 1.20 equiv.) at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then concentrated under reduced pressure to remove methanol. The product was purified by vacuum distillation yielding propargyltrifluoroacetamide as a colorless liquid (9.59 g, 87%). The structure was confirmed by 1H- and 19F-NMR.
Quantity
4 g
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11.16 g
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 2
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
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2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 6
2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide
Customer
Q & A

Q1: Why is the study of N-Propargyltrifluoroacetamide significant in organic synthesis?

A1: Carboxylic acid amides, including fluorine-containing derivatives like N-Propargyltrifluoroacetamide, are valuable building blocks in organic synthesis. The presence of the carbonyl group, the trifluoroacetyl group, and the propargyl substituent with its triple bond offers diverse reactivity. [] This makes N-Propargyltrifluoroacetamide a promising candidate for developing new synthetic methodologies and constructing complex molecules.

Q2: How does the structure of N-Propargyltrifluoroacetamide influence its reactivity with bromine?

A2: N-Propargyltrifluoroacetamide possesses both a multiple bond in the propargyl moiety and nucleophilic centers at the nitrogen and oxygen atoms. [] While this could lead to either coupling products or cyclization reactions (forming azetidines, oxazolines, or oxazines) in the presence of bromine, the research demonstrated that only the coupling product, N-(2,3-dibromoprop-2-en-1-yl)trifluoroacetamide, was formed. This selectivity is attributed to the lower nucleophilicity of the oxygen atom compared to sulfur-containing analogs. []

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